Cas no 13980-94-4 (2,3-Butanediol,2-(3-chlorophenyl)-3-methyl-)
13980-94-4 structure
Product Name:2,3-Butanediol,2-(3-chlorophenyl)-3-methyl-
Numero CAS:13980-94-4
MF:C11H15ClO2
MW:214.688602685928
CID:159337
PubChem ID:26369
Update Time:2025-04-19
2,3-Butanediol,2-(3-chlorophenyl)-3-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-Butanediol,2-(3-chlorophenyl)-3-methyl-
- 2-(3-chlorophenyl)-3-methylbutane-2,3-diol
- 2,3-BUTANEDIOL,2-(m-CHLOROPHENYL)-3-METHYL
- 2-m-Chlorophenyl-3-methyl-2,3-butanediol
- Metaglicodol [INN-Spanish]
- Metaglycodol
- Metaglycodolum [INN-Latin]
- 2-(m-Chlorophenyl)-3-methyl-2,3-butanediol
- NSC 169457
- 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol
- CHEMBL2105179
- DTXSID70864459
- F72B92ZZ08
- 2, 2-(m-chlorophenyl)-3-methyl-
- WLN: QX1&1&XQ1&R CG
- 2, 2-(3-chlorophenyl)-3-methyl-
- Metaglycodolum
- 2,3-BUTANEDIOL, 2-(m-CHLOROPHENYL)-3-METHYL-
- SCHEMBL2108213
- UNII-F72B92ZZ08
- NS00124101
- 13980-94-4
- Metaglicodol
- Metaglycodol [INN]
- Q19597864
- NSC-169457
- Lilly 26475
- 2,3-Butanediol, 2-(3-chlorophenyl)-3-methyl-
- NSC169457
-
- Inchi: 1S/C11H15ClO2/c1-10(2,13)11(3,14)8-5-4-6-9(12)7-8/h4-7,13-14H,1-3H3
- Chiave InChI: OLXAYPPTCHXQRE-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1)C(C)(C(C)(C)O)O
Proprietà calcolate
- Massa esatta: 214.07600
- Massa monoisotopica: 214.076057
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 206
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.8
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Densità: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 332.8°Cat760mmHg
- Punto di infiammabilità: 155.1°C
- Indice di rifrazione: 1.549
- Solubilità: Molto leggermente solubile (0,79 g/l) (25°C),
- PSA: 40.46000
- LogP: 2.31840
2,3-Butanediol,2-(3-chlorophenyl)-3-methyl- Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
13980-94-4 (2,3-Butanediol,2-(3-chlorophenyl)-3-methyl-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso